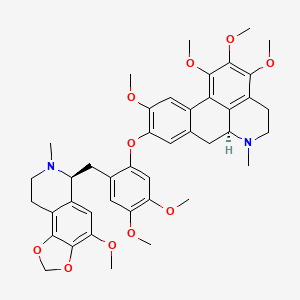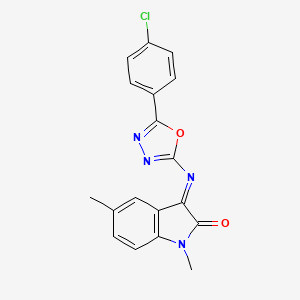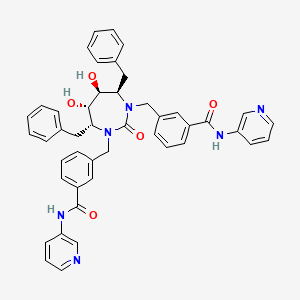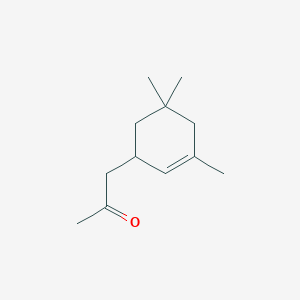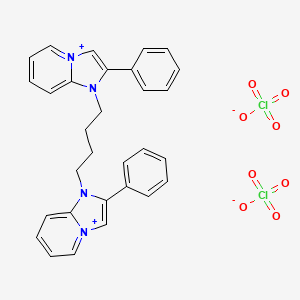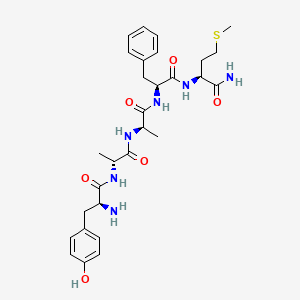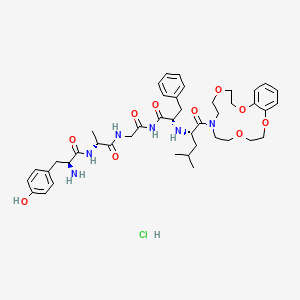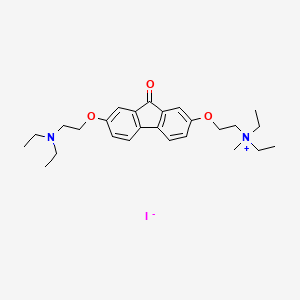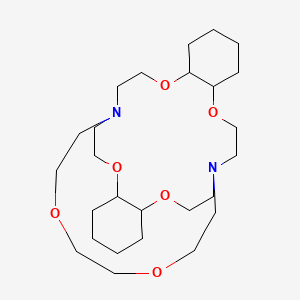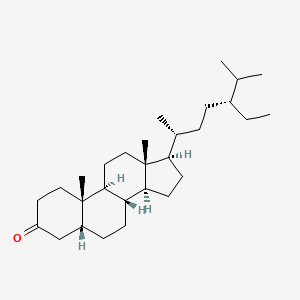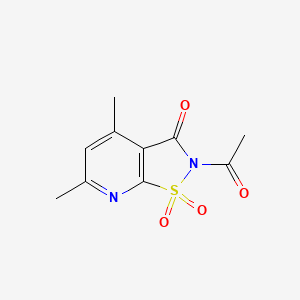
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- is an organic compound with the molecular formula C9H9NO2 This compound features a unique structure characterized by the presence of an isocyano group and a cyclopentenylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- typically involves the reaction of cyclopentadiene with isocyanides under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the isocyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclopentenylidene derivatives.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The cyclopentenylidene moiety can interact with hydrophobic pockets in biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (E)-
- Cyclopentadiene derivatives
- Isocyanide compounds
Uniqueness
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- is unique due to the specific configuration of its isocyano and cyclopentenylidene groups. This configuration imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
90987-29-4 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(3Z)-3-(3-isocyanocyclopent-2-en-1-ylidene)propanoic acid |
InChI |
InChI=1S/C9H9NO2/c1-10-8-4-2-7(6-8)3-5-9(11)12/h3,6H,2,4-5H2,(H,11,12)/b7-3- |
Clave InChI |
SBHNPHNIVBXIMQ-CLTKARDFSA-N |
SMILES isomérico |
[C-]#[N+]C1=C/C(=C\CC(=O)O)/CC1 |
SMILES canónico |
[C-]#[N+]C1=CC(=CCC(=O)O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



